N,N-Diethyl-m-toluidine
Overview
Description
N,N-Diethyl-m-toluidine is a chemical compound with the molecular formula C11H17N. It appears as a colorless to pale yellow liquid with a strong odor. The structure consists of a toluene ring with two ethyl groups and an amino group attached. This compound is soluble in organic solvents such as ethanol and ether but insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Diethyl-m-toluidine can be synthesized through the alkylation of m-toluidine with ethyl bromide. The reaction typically involves heating m-toluidine with ethyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, this compound is produced by the reaction of m-toluidine with diethyl sulfate or ethyl chloride in the presence of a catalyst. The reaction is conducted in a solvent such as toluene or xylene, and the product is purified by distillation .
Types of Reactions:
Oxidation: this compound undergoes oxidation reactions to form products such as methyl-1,4-benzoquinone.
Common Reagents and Conditions:
Oxidation: Sodium periodate in an acetone-water medium.
Substitution: Various electrophiles in the presence of a catalyst.
Major Products:
Oxidation: Methyl-1,4-benzoquinone.
Substitution: Depending on the electrophile used, various substituted products can be formed.
Scientific Research Applications
N,N-Diethyl-m-toluidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is used in biochemical research as a recognition molecule to assay biomolecules.
Medicine: In the pharmaceutical industry, it serves as an intermediate in the synthesis of various drugs.
Mechanism of Action
The mechanism of action of N,N-Diethyl-m-toluidine involves its interaction with molecular targets through its amino group. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products such as methyl-1,4-benzoquinone. The reaction follows a second-order kinetic behavior, being first order in each reactant .
Comparison with Similar Compounds
N,N-Dimethyl-m-toluidine: Similar in structure but with methyl groups instead of ethyl groups.
N,N-Diethyl-3-methylaniline: Another name for N,N-Diethyl-m-toluidine, highlighting its structural similarity.
Uniqueness: this compound is unique due to its specific combination of ethyl groups and a toluene ring, which imparts distinct chemical properties and reactivity. Its applications in various industries, including pharmaceuticals, polymers, and pesticides, make it a versatile compound .
Properties
IUPAC Name |
N,N-diethyl-3-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-4-12(5-2)11-8-6-7-10(3)9-11/h6-9H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPVVROJHKLHJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=CC(=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1052610 | |
Record name | N,N-Diethyl-m-toluidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1052610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91-67-8 | |
Record name | N,N-Diethyl-m-toluidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-(Diethylamino)toluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091678 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Diethyl-m-toluidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96629 | |
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Record name | Benzenamine, N,N-diethyl-3-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N,N-Diethyl-m-toluidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1052610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-diethyl-m-toluidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.900 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-(DIETHYLAMINO)TOLUENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5635R949A | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N,N-Diethyl-m-toluidine contribute to the color of azo dyes?
A1: this compound acts as a coupling component in the synthesis of azo dyes. [] This means it reacts with a diazonium salt to form the final azo dye molecule. The specific substituents on the this compound molecule, such as the diethyl groups and the methyl group on the aromatic ring, influence the electron distribution within the resulting dye molecule. This directly impacts the dye's ability to absorb and reflect light, ultimately determining its color. For instance, using this compound as a coupling component has been shown to yield dyes with shades ranging from red to bluish-red. [, ]
Q2: What is the impact of using this compound on the dyeing process of polyester fabrics?
A2: Research indicates that azo dyes synthesized using this compound demonstrate good dyeing properties on polyester fabrics. [, ] The synthesized dyes exhibit good tinctorial strength, meaning they provide a high degree of color intensity. [] Furthermore, they show high color build-up on polyester fabrics, indicating efficient dye uptake and fixation within the fabric structure. []
Q3: What are the advantages of utilizing this compound based azo dyes in terms of fastness properties?
A3: Azo dyes incorporating this compound as a building block have been shown to exhibit excellent fastness properties on dyed fabrics. [, ] For instance, studies report very good to excellent sublimation fastnesses, ensuring the dyes resist vaporizing and transferring to other materials during processes involving heat. [] Additionally, the dyes demonstrate good light fastness, meaning they retain their color vibrancy even after prolonged exposure to light. [] These properties are crucial for ensuring the longevity and durability of dyed materials, particularly in demanding applications like textiles.
Q4: Are there environmental benefits associated with using this compound in dye synthesis?
A4: While this compound itself doesn't possess inherent environmental benefits, its utilization in developing novel azo dyes can contribute to more sustainable dyeing processes. Research shows that these dyes enable a one-bath, single-stage dyeing method for wool-polyester blend fabrics. [] This approach significantly reduces the consumption of energy, water, and chemicals compared to conventional dyeing processes, leading to a lower environmental footprint. []
Q5: Beyond textiles, are there other potential applications for this compound based materials?
A5: Yes, beyond its prominent role in textile dyes, research suggests this compound can be incorporated into materials with applications beyond coloration. One example is its use in developing additives for electroplating processes. [] In this context, the compound contributes to creating lead-free tin whisker-resistant pure tin plating layers. These layers are crucial in electronics manufacturing, ensuring the reliability and longevity of electronic components. [] This highlights the versatility of this compound as a building block for materials with tailored properties in various industrial applications.
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